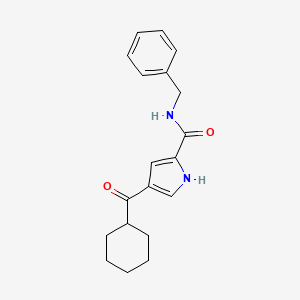

N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-benzyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(15-9-5-2-6-10-15)16-11-17(20-13-16)19(23)21-12-14-7-3-1-4-8-14/h1,3-4,7-8,11,13,15,20H,2,5-6,9-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLRYSAGNHECGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide typically involves the reaction of benzylamine with 4-cyclohexanecarbonyl-1H-pyrrole-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

-

Halogenation :

Bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., peroxides) may occur at position 5 due to steric and electronic effects . For example, analogous N-benzylpyrrole carboxamides undergo regioselective bromination at the less hindered position . -

Nitration/Sulfonation :

Limited by the ring’s deactivation, but meta-directing groups may enable sulfonation at position 3 under harsh acidic conditions .

NH Functionalization

The NH proton at position 1 is reactive due to its acidity (pKa ~17–20 for pyrroles).

-

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives. For example, N-butyl-N-benzyl analogs are synthesized via this route . -

Acylation :

Acetyl chloride or anhydrides under basic conditions form N-acyl derivatives, though steric hindrance from the benzyl group may reduce efficiency .

Radical-Mediated Reactions

The Barton decarboxylation mechanism offers insights into potential radical pathways :

-

Decarboxylation : While the compound lacks a free carboxylic acid, the carboxamide group may form radicals under photochemical conditions (e.g., Barton ester analogs) .

-

Halodecarboxylation : Reaction with BrCCl₃ or CCl₄ under light generates alkyl halides via a radical chain process, though yields depend on substituent stability .

Hydrolysis and Functional Group Interconversion

-

Carboxamide Hydrolysis :

Strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions hydrolyze the carboxamide to a carboxylic acid, though the benzyl group may require harsher conditions . -

Cyclohexanecarbonyl Cleavage :

LiAlH₄ reduces the ketone to a CH₂ group, while ozonolysis could cleave the cyclohexane ring under specific conditions .

Cross-Coupling Reactions

If halogenated (e.g., brominated at position 5), the compound can participate in Suzuki or Heck couplings. For example:

-

Suzuki Coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : The bulky benzyl and cyclohexanecarbonyl groups limit reactivity at position 2 and 4, favoring transformations at position 5 .

-

Electron-Withdrawing Effects : The carboxamide and ketone groups reduce nucleophilicity, necessitating strong electrophiles or radical initiators for substitutions .

Aplicaciones Científicas De Investigación

N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Key structural distinctions include :

- Substituent bulkiness : The benzyl group in the target compound is less bulky than the bicyclic terpene-derived (S)-fenchyl or (R)-bornyl groups in analogs .

- Electronic effects : The cyclohexanecarbonyl group (electron-donating, saturated) contrasts with the electron-withdrawing 4-chloro-3-methylphenyl group in analogs 6 and 8 .

Pharmacological Implications

Compounds like N-(S)-fenchyl-5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxamide (6) and N-(R)-bornyl analogs (8) exhibit CB2 receptor antagonism, suggesting that the target compound may share similar receptor interactions. However, the benzyl substituent’s lower steric demand compared to fenchyl/bornyl groups could reduce CB2 affinity but improve solubility or metabolic stability .

Comparison with Heterocyclic Derivatives

4-(2-Bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide ():

- N-Benzyl-4-((thienopyrimidinone)methyl)cyclohexanecarboxamide (): Complexity: Incorporates a thieno[3,2-d]pyrimidinone ring (C28H29N3O3S, MW 487.6), introducing sulfur and additional hydrogen-bonding sites. This structure may target kinases or enzymes, diverging from the cannabinoid receptor focus of simpler pyrrole carboxamides .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Steric vs. Electronic Effects : Bulky terpene-derived amines (e.g., fenchyl, bornyl) enhance CB2 receptor affinity but may limit bioavailability. The benzyl group in the target compound offers a balance of lipophilicity and solubility .

- Metabolic Stability : Saturated cyclohexanecarbonyl groups (target compound) resist oxidative metabolism better than aromatic substituents (e.g., bromobenzoyl in ) .

- Diverse Targeting: Thienopyrimidinone derivatives () demonstrate how heterocyclic expansion can redirect biological activity toward non-cannabinoid targets .

Actividad Biológica

N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its biological activities against various pathogens. This article synthesizes findings from several studies to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound belongs to a class of pyrrole derivatives that have been explored for their pharmacological properties. The synthesis typically involves the reaction of benzylamine with cyclohexanecarbonyl chloride and subsequent cyclization to form the pyrrole ring. The structural characteristics, including the presence of electron-withdrawing groups, play a crucial role in determining its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The compound was evaluated using minimum inhibitory concentration (MIC) assays, revealing significant antibacterial activity.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Mycobacterium tuberculosis | < 0.016 | Potent |

| Mycobacterium avium | 250 | Moderate |

| Mycobacterium kansasii | 125 | Moderate |

These results suggest that the compound is particularly effective against drug-resistant strains of tuberculosis, making it a candidate for further development as an anti-TB agent .

The mechanism by which this compound exerts its effects appears to involve inhibition of specific bacterial enzymes and pathways critical for mycolic acid biosynthesis in Mycobacterium species. Studies have shown that this compound targets the MmpL3 protein, which is essential for maintaining the integrity of the bacterial cell wall .

Case Studies

In one notable study, researchers synthesized a series of pyrrole derivatives, including this compound, and assessed their activity against various strains of Mycobacterium. The findings indicated that structural modifications significantly impacted antimicrobial potency, with certain substitutions enhancing efficacy while maintaining low cytotoxicity .

Another case involved evaluating the compound's stability and metabolic profile in vivo. It was found to exhibit good microsomal stability, with minimal inhibition of hERG K+ channels, indicating a favorable safety profile for further development .

Q & A

Q. How do membrane separation technologies improve purification?

- Methodological Answer : Compare:

- Nanofiltration : For solvent exchange or concentrating reaction mixtures.

- Reverse Osmosis (RO) : To remove inorganic salts post-synthesis.

Optimize membrane pore size and material (e.g., polyamide vs. cellulose acetate) using permeability-selectivity trade-off analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.